An In-depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide (CAS 952-97-6)
An In-depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide (CAS 952-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenyl phenyl sulfide (CAS 952-97-6), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and a representative synthesis protocol. Furthermore, it explores its applications, particularly its role as a versatile building block in the synthesis of pharmaceuticals and other advanced materials. While direct involvement in biological signaling pathways has not been prominently reported, its utility in constructing molecules with potential biological activity is highlighted. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Physicochemical Properties
4-Nitrophenyl phenyl sulfide is a yellow crystalline solid at room temperature.[1] It is characterized by the presence of a nitrophenyl group and a phenyl sulfide moiety. This compound is sparingly soluble in water but exhibits solubility in various organic solvents.[1]
Table 1: Physicochemical Properties of 4-Nitrophenyl Phenyl Sulfide
| Property | Value | Reference(s) |
| CAS Number | 952-97-6 | [1][2] |
| Molecular Formula | C₁₂H₉NO₂S | [1][2] |
| Molecular Weight | 231.27 g/mol | [2] |
| Appearance | Yellow crystalline powder/solid | [1] |
| Melting Point | 52-55 °C | |
| Boiling Point | 288.2 °C @ 100 Torr | |
| Solubility | Sparingly soluble in water | [1] |
| Density | 1.31 g/cm³ | [3] |
Spectroscopic Data
The structural characterization of 4-Nitrophenyl phenyl sulfide is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of 4-Nitrophenyl Phenyl Sulfide (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.15 | d | 2H | Protons ortho to the nitro group | |
| 7.50-7.30 | m | 5H | Protons of the phenyl group | |
| 7.20 | d | 2H | Protons meta to the nitro group |
Table 3: ¹³C NMR Spectral Data of 4-Nitrophenyl Phenyl Sulfide (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 148.0 | C-NO₂ | |
| 145.5 | C-S (nitrophenyl ring) | |
| 134.8 | C-H (phenyl ring) | |
| 131.5 | C-S (phenyl ring) | |
| 129.5 | C-H (phenyl ring) | |
| 128.3 | C-H (phenyl ring) | |
| 126.0 | C-H (nitrophenyl ring) | |
| 124.5 | C-H (nitrophenyl ring) |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Nitrophenyl phenyl sulfide exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Peaks of 4-Nitrophenyl Phenyl Sulfide
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 1510-1530 | Strong | Asymmetric NO₂ stretch | [4] |
| 1340-1350 | Strong | Symmetric NO₂ stretch | [4] |
| 1580-1600 | Medium | C=C aromatic ring stretch | |
| 1080-1100 | Medium | C-S stretch | |
| 850 | Strong | C-H out-of-plane bend (p-disubstituted) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 4-Nitrophenyl phenyl sulfide shows a distinct fragmentation pattern.
Table 5: Mass Spectrometry Data for 4-Nitrophenyl Phenyl Sulfide
| m/z | Relative Intensity | Assignment | Reference(s) |
| 231 | High | Molecular ion [M]⁺ | [5] |
| 185 | Medium | [M - NO₂]⁺ | |
| 154 | Medium | [M - C₆H₅]⁺ | |
| 109 | High | [C₆H₅S]⁺ | |
| 77 | Medium | [C₆H₅]⁺ |
Synthesis
4-Nitrophenyl phenyl sulfide is commonly synthesized via nucleophilic aromatic substitution, with the Ullmann condensation being a prominent method.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.
Experimental Protocol: Ullmann Condensation Synthesis
This protocol describes the synthesis of 4-Nitrophenyl phenyl sulfide from 4-chloronitrobenzene and thiophenol.
Materials:
-
4-Chloronitrobenzene
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
To this stirring suspension, add thiophenol (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford 4-Nitrophenyl phenyl sulfide as a yellow solid.
Caption: Synthetic workflow for 4-Nitrophenyl phenyl sulfide.
Applications in Drug Development and Organic Synthesis
4-Nitrophenyl phenyl sulfide serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the presence of three key functional handles: the nitro group, the sulfide linkage, and the aromatic rings, which can be further functionalized.
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various pharmaceuticals. The resulting amino phenyl sulfide scaffold is present in a range of biologically active compounds. While specific drug examples directly citing the use of 4-nitrophenyl phenyl sulfide are not abundant in publicly available literature, its structural motif is a component of more complex molecules investigated in medicinal chemistry. For instance, the related compound 4-amino-4'-nitrodiphenyl sulfide is a known intermediate in the synthesis of dyes and pharmaceutical ingredients.[7]
-
Organic Synthesis: The sulfide can be oxidized to sulfoxide and sulfone, introducing new functional groups and altering the electronic properties of the molecule. The aromatic rings can undergo further electrophilic substitution reactions. It is also used in photoinitiated cationic epoxide polymerizations.[8]
-
Materials Science: The aromatic and nitro functionalities make it a candidate for incorporation into polymers and other materials with specific optical or electronic properties.[1]
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence to suggest that 4-Nitrophenyl phenyl sulfide itself is a significant modulator of specific biological signaling pathways. Its primary role in a biological context is more likely as a synthetic precursor to compounds that may exhibit biological activity.
The nitroaromatic structure raises considerations for potential metabolic activation. Nitroreductases in various organisms can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. These reduction products can have different biological activities and toxicological profiles compared to the parent compound.
No specific signaling pathways involving 4-Nitrophenyl phenyl sulfide have been identified in the reviewed literature. Its value to drug development professionals lies in its utility as a scaffold for the synthesis of novel compounds that can then be screened for biological activity and potential modulation of signaling pathways.
Conclusion
4-Nitrophenyl phenyl sulfide (CAS 952-97-6) is a well-characterized chemical compound with significant utility as an intermediate in organic synthesis. Its defined physicochemical properties and spectroscopic profile make it a reliable starting material for a variety of chemical transformations. While its direct biological activity in signaling pathways is not established, its importance as a building block for the synthesis of pharmaceuticals and functional materials is clear. This guide provides essential technical information for researchers and professionals working with this versatile compound, facilitating its application in synthetic chemistry and drug discovery endeavors.
Caption: Key transformations and applications of 4-Nitrophenyl phenyl sulfide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-nitrophenyl sulphide [webbook.nist.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

